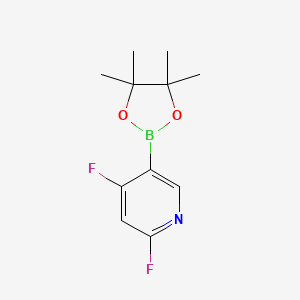

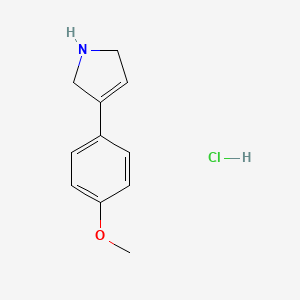

2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, or 2,4-DF-TMD, is a synthetic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It has been used in the development of new drugs, in the synthesis of complex organic molecules, and in the study of biochemical and physiological processes.

科学的研究の応用

2,4-DF-TMD has been used in a variety of scientific research applications. It has been used in the development of new drugs, in the synthesis of complex organic molecules, and in the study of biochemical and physiological processes. It has also been used in the synthesis of inhibitors of human cytochrome P450 enzymes, which are important for drug metabolism. Furthermore, 2,4-DF-TMD has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polycyclic aromatic hydrocarbons, and polymeric materials.

作用機序

2,4-DF-TMD is a synthetic compound that acts as a catalyst in organic synthesis. It has been shown to catalyze the formation of C-C and C-O bonds, as well as the formation of heterocyclic compounds. Additionally, it has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polycyclic aromatic hydrocarbons, and polymeric materials.

Biochemical and Physiological Effects

2,4-DF-TMD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of human cytochrome P450 enzymes, which are important for drug metabolism. Additionally, it has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polycyclic aromatic hydrocarbons, and polymeric materials. Furthermore, 2,4-DF-TMD has been shown to have antimicrobial, antifungal, and anti-inflammatory properties.

実験室実験の利点と制限

2,4-DF-TMD has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent, making it a cost-effective choice for organic synthesis. Additionally, it is a relatively non-toxic compound, making it a safe choice for laboratory use. However, it is important to note that 2,4-DF-TMD can be unstable in the presence of certain compounds, and therefore should be handled with care. Furthermore, it is important to note that 2,4-DF-TMD is a relatively reactive compound, and therefore should be used in a well-ventilated area.

将来の方向性

There are a variety of future directions for the use of 2,4-DF-TMD. One potential direction is the development of new drugs using 2,4-DF-TMD as a reagent. Additionally, 2,4-DF-TMD can be used in the synthesis of inhibitors of human cytochrome P450 enzymes, which are important for drug metabolism. Furthermore, 2,4-DF-TMD can be used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polycyclic aromatic hydrocarbons, and polymeric materials. Finally, 2,4-DF-TMD can be used to study the biochemical and physiological effects of various compounds, as well as the mechanisms of action of these compounds.

合成法

2,4-DF-TMD is synthesized via a two-step process. First, a methyl ester of 2,4-difluoropyridine is prepared by reacting 2,4-difluoropyridine with methyl iodide in the presence of a base. This methyl ester is then reacted with tetramethyl-1,3,2-dioxaborolan-2-yl to form 2,4-DF-TMD.

特性

IUPAC Name |

2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIQHNHNSAERFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1R,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid, trans](/img/structure/B6601391.png)

![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanol dihydrochloride](/img/structure/B6601397.png)

![[(3ar,6ar)-octahydropentalen-3a-yl]methanol](/img/structure/B6601402.png)

![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)

![methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B6601439.png)

![3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B6601452.png)

![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)